Aminoathoxybenzthiazol
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Overview
Description
Aminoathoxybenzthiazol is an organic compound with the molecular formula C9H10N2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminoathoxybenzthiazol typically involves the reaction of 2-aminobenzothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminobenzothiazole and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Product Formation: The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Aminoathoxybenzthiazol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Aminoathoxybenzthiazol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Aminoathoxybenzthiazol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)ethanamine
- 2-(1,3-Benzothiazol-2-yloxy)propaneamine
- 2-(1,3-Benzothiazol-2-ylamino)ethanol
Uniqueness
Aminoathoxybenzthiazol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102196-56-5 |
---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.252 |
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)ethanamine |
InChI |
InChI=1S/C9H10N2OS/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,5-6,10H2 |
InChI Key |
FAWOSQLWPZWOGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)OCCN |
Synonyms |
Ethanamine, 2-(2-benzothiazolyloxy)- (9CI) |
Origin of Product |
United States |
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